2-Chloroquinazolin-5-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
2-chloroquinazolin-5-ol |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-4-5-6(11-8)2-1-3-7(5)12/h1-4,12H |
InChI Key |
DOLBSIBBXHWSQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1)O)Cl |
Origin of Product |
United States |
Derivatization and Structural Modifications of 2 Chloroquinazolin 5 Ol and Analogs
Nucleophilic Substitution Reactions at the 2-Chloro Position
The chlorine atom at the C2 position of the quinazoline (B50416) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide range of nitrogen, oxygen, and sulfur-containing functional groups. The efficiency of these substitution reactions can be influenced by the nature of the nucleophile, the reaction conditions, and the presence of substituents on the quinazoline ring.
Amination Reactions
The replacement of the 2-chloro substituent with various amino groups is a common strategy to synthesize 2-aminoquinazoline (B112073) derivatives. These reactions typically involve heating 2-chloroquinazoline-5-ol with a primary or secondary amine, sometimes in the presence of a base or a catalyst. While direct studies on 2-chloroquinazolin-5-ol are limited, the reactivity of analogous 2-chloroquinazolines suggests that a variety of amines can be utilized.
For instance, reactions of 2-chloroquinazolines with anilines have been shown to proceed, yielding N-aryl-quinazolin-2-amines. researchgate.net It is anticipated that this compound would react similarly with various substituted anilines. Additionally, the reaction with hydrazine (B178648) hydrate (B1144303) is expected to yield the corresponding 2-hydrazinyl-quinazolin-5-ol, a versatile intermediate for the synthesis of fused heterocyclic systems like triazoloquinazolines. nih.govnih.gov The reaction conditions for these aminations can vary, often requiring elevated temperatures and polar solvents like ethanol (B145695) or dimethylformamide (DMF).
Table 1: Examples of Potential Amination Reactions at the 2-Position
| Amine Nucleophile | Expected Product | Potential Reaction Conditions |
| Aniline (B41778) | 2-(Phenylamino)quinazolin-5-ol | Ethanol, reflux |
| Substituted Anilines | 2-(Aryl-amino)quinazolin-5-ol | Ethanol or DMF, heat |
| Hydrazine Hydrate | 2-Hydrazinylquinazolin-5-ol | Ethanol, reflux |
| Secondary Amines (e.g., Piperidine) | 2-(Piperidin-1-yl)quinazolin-5-ol | Heat, optional base |
Oxygen and Sulfur Nucleophile Incorporations
The 2-chloro group can also be displaced by oxygen and sulfur-based nucleophiles to afford 2-alkoxy and 2-alkylthio derivatives, respectively. Reactions with alkoxides, such as sodium methoxide (B1231860), are expected to yield the corresponding 2-methoxyquinazolines. pearson.comlongdom.org The reactivity of the 2-chloro position in quinolines, a related heterocyclic system, towards methoxide ions is well-documented, suggesting a similar transformation is feasible for this compound. researchgate.net
Similarly, sulfur nucleophiles, such as thiols and thiophenols, can be employed to introduce a thioether linkage at the C2 position. nih.gov These reactions often proceed in the presence of a base to generate the more nucleophilic thiolate anion. The resulting 2-(alkylthio)- or 2-(arylthio)quinazolines are valuable intermediates for further functionalization. nih.govresearchgate.net
Table 2: Potential Reactions with Oxygen and Sulfur Nucleophiles
| Nucleophile | Expected Product | General Reaction Type |
| Sodium Methoxide | 2-Methoxyquinazolin-5-ol | Nucleophilic Aromatic Substitution |
| Sodium Ethoxide | 2-Ethoxyquinazolin-5-ol | Nucleophilic Aromatic Substitution |
| Thiophenol (with base) | 2-(Phenylthio)quinazolin-5-ol | Nucleophilic Aromatic Substitution |
| Ethanethiol (with base) | 2-(Ethylthio)quinazolin-5-ol | Nucleophilic Aromatic Substitution |
Reactions Involving the 5-Hydroxyl Group
The phenolic hydroxyl group at the C5 position offers another avenue for structural modification, primarily through reactions of alkylation and acylation to form ethers and esters.
Alkylation and Acylation of the Hydroxyl Moiety
Alkylation of the 5-hydroxyl group can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. This reaction, a classic Williamson ether synthesis, would convert the hydroxyl group into an alkoxy group. pearson.combyjus.comwikipedia.orgmasterorganicchemistry.comyoutube.com The choice of base is crucial to deprotonate the phenolic hydroxyl without promoting unwanted side reactions.
Acylation of the 5-hydroxyl group can be accomplished using acylating agents like acid chlorides or anhydrides to form the corresponding esters. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct.
Ether and Ester Formation
The formation of ethers at the 5-position introduces a variety of lipophilic or functionalized side chains. For example, reaction with an alkyl halide in the presence of a base like potassium carbonate would yield the corresponding 5-alkoxy-2-chloroquinazoline. pearson.combyjus.comwikipedia.orgmasterorganicchemistry.comyoutube.com
Esterification of the 5-hydroxyl group provides another means of derivatization. This can be achieved through reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more commonly, with an acid chloride or anhydride (B1165640) in the presence of a base. The resulting esters can serve as prodrugs or modify the physicochemical properties of the parent molecule.
Table 3: Potential Ether and Ester Formation Reactions at the 5-Position
| Reagent | Product Type | Reaction Name |
| Alkyl Halide (e.g., Methyl Iodide) + Base | Ether | Williamson Ether Synthesis |
| Acid Chloride (e.g., Acetyl Chloride) + Base | Ester | Acylation |
| Carboxylic Acid + Acid Catalyst | Ester | Fischer Esterification |
Modifications at Other Positions of the Quinazoline Ring
While the 2-chloro and 5-hydroxyl groups are the most reactive sites for derivatization, modifications at other positions of the quinazoline ring are also possible, although they often require more specific synthetic strategies. Electrophilic substitution reactions on the benzene (B151609) portion of the quinazoline ring are generally difficult due to the deactivating effect of the pyrimidine (B1678525) ring. However, under certain conditions, functional groups can be introduced.
Furthermore, the synthesis of this compound analogs with substituents already in place on the quinazoline ring can be achieved by starting with appropriately substituted anthranilic acid derivatives. This approach allows for the introduction of a wide range of functional groups at various positions of the quinazoline scaffold, providing access to a broader array of derivatives for further modification. nih.govmdpi.com
Rearrangement Reactions of Halogenated Quinazolinones
Halogenated quinazolinones are a versatile class of heterocyclic compounds that can undergo various rearrangement reactions, leading to diverse and structurally complex molecular architectures. These rearrangements often involve the migration of atoms or groups, ring-opening, and ring-closing sequences, providing synthetic pathways to novel heterocyclic systems. The nature of the rearrangement is highly dependent on the reaction conditions, including the presence of acids, bases, light, or heat, as well as the substitution pattern on the quinazolinone core.
One of the most notable rearrangement reactions observed in the broader quinazoline family is the Dimroth rearrangement. This process typically involves the isomerization of heterocyclic systems through the opening of the pyrimidine ring, followed by rotation and re-cyclization, resulting in the interchange of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov While extensively studied for various quinazoline derivatives, specific examples detailing the Dimroth rearrangement for halogenated quinazolinones are not extensively documented in readily available literature. The accepted mechanism for the Dimroth rearrangement often begins with the protonation of a ring nitrogen atom, which facilitates the ring-opening to form an intermediate that can then undergo tautomerization and subsequent ring closure to yield the rearranged product. nih.govresearchgate.netbeilstein-journals.org
A significant and highly specific rearrangement has been documented for 2-chloroquinazolin-4(3H)-ones when treated with diamines. This reaction demonstrates a divergent pathway that can lead to either twisted-cyclic guanidines or ring-fused N-acylguanidines, depending on the nature of the diamine used. nih.gov When a 2-chloroquinazolinone reacts with a secondary diamine, the reaction arrests at the formation of a twisted-cyclic guanidine (B92328). However, the use of a primary diamine initiates a domino sequence. This sequence begins with the formation of a twisted-cyclic guanidine intermediate, which then undergoes an intramolecular cyclization to produce a ring-fused N-acylguanidine. nih.gov This transformation is proposed to proceed through a 6,6,5-tricyclic intermediate that extrudes a molecule, such as water, to form the final product. nih.gov
The following table summarizes the outcomes of the rearrangement of a substituted 2-chloroquinazolinone with various diamines, highlighting the divergent pathways.
Table 1: Rearrangement Products of N-benzyl-2-chloroquinazolinone with Diamines nih.gov
| Diamine Reagent | Product Type | Yield (%) |
|---|---|---|
| 1,3-Diaminopropane | Ring-fused N-acylguanidine | 81 |
| N,N'-Dibenzyl-1,2-diaminoethane | Twisted-cyclic guanidine | - |
| N-Boc-1,2-diaminoethane | Ring-fused N-acylguanidine | - |
Yields are as reported in the cited literature; some yields were not specified.
Ring transformations of halogenated quinazolines have also been observed upon reaction with nitrogen nucleophiles like hydrazines. For instance, the treatment of 4-chloroquinazolines with hydrazine hydrate at elevated temperatures can lead to the formation of 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles, which constitutes a significant skeletal rearrangement of the initial quinazoline ring system. rsc.org
Furthermore, photochemical conditions can induce rearrangements in quinazolinone-based structures. Studies on quinazolinone-based Schiff bases have shown that exposure to ultraviolet light can lead to anti to syn isomerization around the N-N bond. nih.gov While this is not a skeletal rearrangement, it demonstrates the susceptibility of the quinazolinone scaffold to photochemical transformations. Other skeletal rearrangements of heterocyclic systems, such as the oxidative skeletal rearrangement of 5-aryl-4,5-dihydro-1,2,4-oxadiazoles to quinazolinones, are known to occur, suggesting that under specific conditions, the quinazolinone skeleton itself could be formed through rearrangement processes. nih.gov
Spectroscopic and Structural Characterization Methodologies for 2 Chloroquinazolin 5 Ol and Derivatives
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) for Fragment Identification:The fragmentation pattern, which is crucial for confirming the structure, is not available in the public domain.
Until the synthesis and subsequent spectroscopic analysis of 2-Chloroquinazolin-5-ol are published in peer-reviewed literature or made available in a public repository, a detailed and accurate article on its characterization cannot be written.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the quinazoline (B50416) core, the hydroxyl group, and the carbon-chlorine bond.
The quinazoline ring system itself gives rise to a series of strong absorption bands. nih.gov Aromatic C-H stretching vibrations typically appear in the region of 3100–3000 cm⁻¹. mdpi.com Vibrations associated with the aromatic ring, including C=C and C=N stretching, produce strong bands between 1635–1475 cm⁻¹. nih.gov Specifically, bands are often observed in the ranges of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹. nih.gov
The presence of the hydroxyl (-OH) group at the 5-position is a key feature. This group is expected to show a broad and strong absorption band in the region of 3500–3200 cm⁻¹, characteristic of O-H stretching in hydrogen-bonded phenols. nih.gov The C-O stretching vibration associated with the phenolic hydroxyl group would likely appear in the 1260-1180 cm⁻¹ range.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch (H-bonded) | 3500 - 3200 (broad, strong) | Phenolic -OH |
| Aromatic C-H Stretch | 3100 - 3000 | Quinazoline Ring |
| C=N and C=C Stretch | 1635 - 1475 | Quinazoline Ring |
| C-O Stretch | 1260 - 1180 | Phenolic C-O |
| C-Cl Stretch | 850 - 550 | Aryl C-Cl |
This table presents expected IR absorption ranges for this compound based on characteristic functional group frequencies.
Studies on various quinazoline and quinazolinone derivatives support these assignments. For instance, analyses of substituted quinazolinones have identified aromatic C-H stretching above 3000 cm⁻¹ and strong absorptions for C=O and aromatic ring vibrations between 1680 and 1400 cm⁻¹. mdpi.com Similarly, the IR spectra of 2-(substituted) quinazolin-4(3H)-one derivatives show characteristic bands for NH groups (around 3300 cm⁻¹) and C=O groups (around 1700 cm⁻¹), alongside the aromatic ring vibrations. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic systems like this compound, the primary electronic transitions are typically π → π* and n → π*.
The UV-Vis absorption spectra of quinazoline derivatives generally display multiple absorption bands. nih.gov These compounds typically exhibit two main absorption bands in the ranges of 310–425 nm and 240–300 nm in solvents like acetonitrile. researchgate.net The exact position and intensity of these bands are sensitive to the nature and position of substituents on the quinazoline ring, as well as the polarity of the solvent. furman.edunih.gov
For this compound, the π → π* transitions, associated with the aromatic system, are expected to be the most intense. The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are also anticipated but are generally weaker. The presence of the hydroxyl group (-OH) and the chloro (-Cl) group, both of which have lone pairs of electrons, can influence the absorption maxima. The -OH group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinazoline. The chloro group's effect is more complex, involving both inductive electron withdrawal and resonance electron donation, but it also modulates the electronic transitions. rsc.org
The photophysical properties, such as fluorescence, are also dictated by the electronic structure. Many quinazoline derivatives are known to be fluorescent, and their emission properties are highly dependent on substituents. nih.gov The introduction of electron-donating or electron-withdrawing groups can tune the emission wavelength and quantum yield. mdpi.com Studies on related compounds have shown that solvent polarity can significantly affect both absorption and emission spectra, a phenomenon known as solvatochromism, which indicates changes in the dipole moment of the molecule upon excitation. furman.edunih.gov
| Compound Type | Typical λmax (nm) Range | Solvents | Reference |
| Quinazoline Derivatives | 207 - 224, 314 - 318 | Water | nih.gov |
| 2,3-Dihydroquinazolin-4(1H)-one Derivatives | 236 - 482 | Various organic solvents | furman.edu |
| 5-Aminobiphenyl Substituted Triazoloquinazolines | 312 - 375 | Toluene, Acetonitrile | nih.gov |
| Substituted Quinazolines | 240 - 300, 310 - 425 | Acetonitrile | researchgate.net |
This table summarizes typical UV-Vis absorption maxima observed for different classes of quinazoline derivatives.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. libretexts.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing. thepharmajournal.com
For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the fused quinazoline ring system, a characteristic feature of this aromatic heterocycle. wikipedia.org It would also provide the exact bond distances and angles for the C-Cl and C-O bonds.
A critical aspect of the solid-state structure would be the intermolecular interactions involving the hydroxyl group. The -OH group can act as both a hydrogen bond donor and acceptor, leading to the formation of extensive hydrogen-bonding networks that stabilize the crystal lattice. These interactions would likely involve the nitrogen atoms of the pyrimidine (B1678525) ring of neighboring molecules.
| Compound Example | Crystal System | Space Group | Key Structural Features |
| 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole | Orthorhombic | Pna21 | Unit cell consists of 8 asymmetric molecules. |
| Fluorinated Quinazoline Derivatives | Not specified | Not specified | Intermolecular hydrogen bonding and specific crystal packing influenced by fluorine. |
| 2-(2-(1H-indol-3-yl)ethyl)-3-phenyl-4(3H)-quinazolinone | Not specified | Not specified | Extended conformation with antiperiplanar arrangement of heteroaromatic rings. |
| 2-Cyanoquinazolin-4(3H)-one | Not specified | Not specified | Detailed bond lengths and angles of the core structure determined. |
This table provides examples of crystallographic data for related heterocyclic compounds to illustrate the type of information obtained from X-ray analysis.
Medicinal Chemistry and Biological Activity Investigations of Halogenated and Hydroxylated Quinazoline Derivatives
Anticancer Activity Studies
There is a notable absence of published research specifically investigating the anticancer properties of 2-Chloroquinazolin-5-ol. Consequently, no data is available for the following sub-sections.
In Vitro Cytotoxicity Assessments on Cancer Cell Lines
No studies reporting the in vitro cytotoxic effects of this compound against any cancer cell lines were identified. Therefore, no data tables on its potency or selective toxicity can be provided.
Kinase Inhibition Profiling (e.g., EGFR-TK, HER2, VEGFR-2)
Specific data on the inhibitory activity of this compound against key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), Human Epidermal Growth Factor Receptor 2 (HER2), or Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), could not be located.
Inhibition of Other Cellular Targets (e.g., Tubulin Polymerization, Protein Lysine (B10760008) Methyltransferases)
There is no available research on the effect of this compound on other cellular targets. Specifically, no studies were found that investigated its potential to inhibit tubulin polymerization or the activity of protein lysine methyltransferases.
Mechanisms of Action Beyond Receptor Tyrosine Kinases
Due to the lack of primary research on the biological effects of this compound, its mechanisms of action in cancer cells remain unelucidated.
Antimicrobial Activities
Similar to its anticancer profile, the antimicrobial properties of this compound have not been reported in the available scientific literature.
Antibacterial Efficacy Against Bacterial Strains
No data from studies evaluating the antibacterial efficacy of this compound against any bacterial strains were found. As a result, no information on its spectrum of activity or minimum inhibitory concentrations (MICs) can be presented.
Antifungal Efficacy Against Fungal Strains
The quinazoline (B50416) core is a recurring motif in the development of new antifungal agents. mdpi.com Various derivatives have demonstrated notable efficacy against a range of fungal pathogens. For instance, certain quinazolinone derivatives have been identified as highly potent antifungal agents. mdpi.com Another study highlighted that N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide showed strong activity against Fusarium moniliforme. mdpi.com
Additionally, furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have shown promising antifungal activity against all tested fungi in some studies, marking them as potential leads for further development. nih.gov Although direct studies on the antifungal properties of this compound are not available, the demonstrated activity of various hydroxylated and halogenated quinazoline derivatives suggests that this structural class is a promising area for the discovery of new antifungal compounds. mdpi.comnih.gov
Table 1: Antifungal Activity of Selected Quinazoline Derivatives
| Compound Class | Example Compound | Fungal Strain(s) | Activity Noted | Reference |
|---|---|---|---|---|
| Quinazolinone Derivative | Not specified | Not specified | Highly potent | mdpi.com |
| 4-(substituted aniline) quinazoline | N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | Strong activity | mdpi.com |
| Furo[2,3-f]quinazolin-5-ols | Not specified | Multiple fungi | Good antifungal activity | nih.gov |
Biofilm Inhibition Studies
Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antibiotics. nih.gov The inhibition of biofilm formation is therefore a key therapeutic strategy. Quinazoline derivatives have emerged as potential anti-biofilm agents. Studies on 2-aminoquinazoline (B112073) (2-AQ) scaffolds led to the identification of derivatives with activity against Mycobacterium smegmatis biofilms. rsc.org
Furthermore, novel 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones have been synthesized and tested for their biofilm inhibition capabilities against both Gram-positive (methicillin-resistant Staphylococcus aureus, MRSA) and Gram-negative (Acinetobacter baumannii) bacteria. nih.govnih.gov Within this series, analogues with specific phenyl substituents, such as 2,4,6-trimethoxy phenyl, 4-methylthio phenyl, and 3-bromo phenyl, effectively inhibited MRSA biofilm formation with IC50 values in the low micromolar range (20.7-22.4 μM). nih.govnih.gov Notably, a derivative with a 2-chloro substituent was found to be moderately active. nih.gov These findings indicate that the quinazoline scaffold is a viable starting point for developing agents that can combat biofilm-related infections. nih.govmdpi.com
Table 2: Biofilm Inhibition by 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one Derivatives against MRSA
| Substituent on Aryl Ring | IC50 Value (μM) | Reference |
|---|---|---|
| 3-bromo phenyl (5k) | 20.7 | nih.gov |
| 2,4,6-trimethoxy phenyl (5h) | 21.4 | nih.gov |
| 4-methylthio phenyl (5j) | 22.4 | nih.gov |
Antiviral Activities (e.g., against SARS-CoV-2 targets)
The urgent need for effective antiviral therapies, highlighted by the COVID-19 pandemic, has spurred research into various chemical scaffolds, including quinazolines. nih.gov A number of quinoline (B57606) and quinazoline derivatives have been screened for their ability to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, a crucial enzyme for viral replication. nih.govacs.org These screenings identified several compounds with remarkable potency in inhibiting viral RNA synthesis. nih.govacs.org
In other research, a series of 2-anilinoquinazolin-4(3H)-one derivatives were designed and synthesized, demonstrating inhibitory activity against SARS-CoV-2 in vitro. nih.gov Subsequent in vivo studies in a human ACE2 transgenic mouse model showed that orally administered compounds, such as 7-chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one, improved survival rates and reduced viral loads in the lungs. nih.gov Additionally, other quinazolinone derivatives have been identified as potential inhibitors of the SARS-CoV-2 main protease (3CLpro), another key enzyme in the viral life cycle, with one derivative showing an EC50 of approximately 6.5 µM in a cell-based assay. researchgate.net These results underscore the potential of the quinazoline framework in the development of antiviral drugs targeting SARS-CoV-2. nih.govresearchgate.net
Table 3: Anti-SARS-CoV-2 Activity of Selected Quinazoline Derivatives
| Compound/Derivative Class | Target | Model | Key Finding | Reference |
|---|---|---|---|---|
| 2-anilinoquinazolin-4(3H)-one derivatives | Viral Entry | In vivo (hACE2 mice) | Improved survival, reduced lung viral load | nih.gov |
| Quinoline and quinazoline derivatives | RdRp | Cell-based assay | Potent inhibition of RNA synthesis | nih.govacs.org |
Other Pharmacological Activities
Anti-inflammatory Properties
Quinazoline and its derivatives have a well-established history as anti-inflammatory agents. mdpi.commdpi.com The marketed non-steroidal anti-inflammatory drug (NSAID) Proquazone is a notable example from this class, used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.com Numerous studies have explored novel quinazoline derivatives for their anti-inflammatory potential. nih.gov For example, a series of 16 quinazoline derivatives bearing ibuprofen (B1674241) and an amino acid were designed as dual inhibitors of cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). nih.gov One of these derivatives proved to be five times more potent than ibuprofen in an in vivo anti-inflammatory assay. nih.gov The diverse structural modifications possible on the quinazoline ring allow for the fine-tuning of anti-inflammatory activity, making it a privileged scaffold in the search for new treatments for inflammatory conditions. mdpi.comijfmr.com
Antioxidant Activity
Free radicals and oxidative stress are implicated in numerous diseases, making the search for effective antioxidants a key area of research. Several studies have investigated the antioxidant properties of quinazoline derivatives, particularly quinazolin-4(3H)-ones. nih.govnih.gov Research has indicated that the antioxidant capacity is often linked to the presence and position of hydroxyl groups on a phenyl ring attached to the main scaffold. nih.gov
In one study, 2-phenylquinazolin-4(3H)-ones required at least one hydroxyl group, often in combination with another hydroxyl or a methoxy (B1213986) group at the ortho or para position, to exhibit antioxidant activity. nih.gov The most potent radical scavenging activities were observed for dihydroxy-substituted quinazolinones. nih.gov Another report highlighted that linking the quinazolin-4(3H)-one heterocycle with polyphenolic derivatives resulted in compounds with high antioxidant activity, in some cases comparable to standards like ascorbic acid and Trolox. nih.gov The presence of a hydroxyl group on the core quinazoline ring of this compound suggests it may possess intrinsic antioxidant potential, though this requires experimental validation.
Table 4: Antioxidant Activity of Selected 2-phenylquinazolin-4(3H)-one Derivatives (DPPH Assay)
| Compound | Substituents on Phenyl Ring | EC50 (μM) | Reference |
|---|---|---|---|
| 21h | 3,4-dihydroxy | 7.2 | nih.gov |
| 21g | 2,5-dihydroxy | 7.4 | nih.gov |
| 21e | 2,3-dihydroxy | 7.5 | nih.gov |
| 21f | 3,5-dihydroxy | Low activity | nih.gov |
Antihypertensive and Adenosine (B11128) Receptor Antagonism
The quinazoline framework is present in drugs used to treat hypertension. Prazosin, an α1-adrenergic blocker, is a well-known example. nih.gov Inspired by this, researchers have synthesized and screened new series of substituted quinazolin-4(3H)-one derivatives for their antihypertensive effects. In one such study, several synthesized compounds demonstrated hypotensive effects and bradycardia, with some showing better activity than the reference drug Prazosin. nih.gov Another study found that a 2-[(2-hydroxyphenyl)amino]-4(3H)-quinazolinone derivative exhibited antihypertensive activity in spontaneously hypertensive rats. nih.gov
More recently, the quinazoline scaffold has been explored for its potential as an adenosine receptor antagonist. nih.govnih.gov Adenosine A2A receptors are a therapeutic target for neurodegenerative diseases like Parkinson's disease. nih.govwikipedia.org Studies have identified the 2-aminoquinazoline heterocycle as a promising scaffold for designing new A2A receptor antagonists. nih.govnih.gov By modifying substituents on the quinazoline ring, compounds with high affinity (Ki values in the low nanomolar range) and functional antagonist activity have been developed. nih.govnih.gov This line of research indicates that quinazoline derivatives hold potential for development as both antihypertensive agents and adenosine receptor modulators.
Anticonvulsant Properties
Quinazoline derivatives have been extensively investigated for their potential as anticonvulsant agents, with some analogues of methaqualone and mecloqualone showing historical use in this area. nih.gov Research has demonstrated that the anticonvulsant activity of the quinazoline core is highly dependent on the substitution pattern. mdpi.com The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models are commonly used screens to identify activity against generalized tonic-clonic and absence seizures, respectively. nih.gov
Studies on various quinazoline series have revealed that most compounds exhibit some level of anticonvulsant activity in the scPTZ screen. nih.gov For instance, a series of novel quinazoline derivatives demonstrated a broad spectrum of activity against both partial and generalized epilepsy. mdpi.com The presence of a halogen, such as chlorine, on the quinazoline or an associated phenyl ring is a common feature in many active compounds. Halogens can alter the electronic nature of the molecule and enhance its ability to cross the blood-brain barrier, which is crucial for central nervous system activity. The hydroxyl group, as seen in this compound, can provide a site for hydrogen bonding, potentially improving interaction with target receptors like the GABA-A receptor. mdpi.com
Antitubercular Activity
Tuberculosis remains a significant global health threat, spurred by the emergence of drug-resistant strains of Mycobacterium tuberculosis. amazonaws.com This has intensified the search for novel antitubercular agents, with quinazoline derivatives emerging as a promising class of compounds. researchgate.netresearchgate.netscholarsresearchlibrary.com
Research has shown that many synthesized quinazoline compounds exhibit significant antimycobacterial activity against various strains, including M. tuberculosis, M. avium, M. fortuitum, M. kansasii, and M. intracellulare. researchgate.netnih.gov The effectiveness of these compounds is closely tied to their chemical structure. For instance, a series of 2,3-disubstituted quinazolinone derivatives showed minimum inhibitory concentration (MIC) values between 6.25 and 100 µg/mL against M. tuberculosis. dovepress.com
Notably, studies on 2,3-dihydroquinazolin-4(1H)-one derivatives found that compounds featuring a di-substituted aryl moiety with electron-withdrawing halogens at the 2-position of the quinazoline scaffold were the most active against the H37Rv strain of M. tuberculosis, with MIC values of 2 µg/mL. mdpi.com This finding is particularly relevant for this compound, as the chloro group at the 2-position is an electron-withdrawing halogen, suggesting a potential for significant antitubercular activity. The target of some of these derivatives has been proposed as the mycobacterial pyridoxal-5′-phosphate (PLP)-dependent aminotransferase (BioA) enzyme. mdpi.com
| Compound | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 5b | H37Rv | 6.25 | dovepress.com |
| Compound 8c | H37Rv | 6.25 | dovepress.com |
| Compound 3l | H37Rv | 2 | mdpi.com |
| Compound 3m | H37Rv | 2 | mdpi.com |
| Compound 3k | MDR Strain | 16 | mdpi.com |
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. Structure-Activity Relationship (SAR) studies are therefore essential for designing more potent and selective compounds. nih.govmdpi.com
For anticonvulsant activity , SAR studies have revealed several key insights. The electronic nature and position of substituents are critical. mdpi.com For example, attaching electron-withdrawing groups to an associated aromatic ring, particularly at the para position, generally leads to higher anticonvulsant activity compared to electron-donating groups. mdpi.com In the quinazoline core itself, substitutions at positions 2, 3, and the aromatic part of the bicyclic system can modulate activity. For instance, a butyl substitution at the 3-position of quinazolin-4(3H)-ones has been shown to have a significant effect on preventing seizure spread. nih.gov The chloro group at position 2 and the hydroxyl group at position 5 in this compound represent key pharmacophoric features. The electron-withdrawing chlorine at C2 can significantly impact the electronic properties of the ring, while the hydroxyl group at C5 can act as a hydrogen bond donor or acceptor, potentially enhancing receptor binding.
In the context of antitubercular activity , SAR studies also point to the importance of specific substitutions. The presence of electron-withdrawing halogens at the 2-position of the quinazoline scaffold has been identified as a key feature for potent activity against M. tuberculosis. mdpi.com This directly supports the potential of a 2-chloro substituted quinazoline. Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies on quinazolinone derivatives have indicated that physicochemical descriptors such as lipophilicity (logP), ovality, and molecular radius play an important role in determining antitubercular efficacy. researchgate.netscholarsresearchlibrary.com The combination of a halogen at C2 and a polar hydroxyl group at C5 in this compound would create a molecule with a specific balance of lipophilicity and polarity, which could be favorable for penetrating the mycobacterial cell wall and interacting with intracellular targets.
Computational and Theoretical Chemistry Studies of 2 Chloroquinazolin 5 Ol and Its Analogs
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Chloroquinazolin-5-ol and its analogs, molecular docking simulations are frequently employed to predict their binding affinity and mode of interaction with various biological targets, such as protein kinases and other enzymes implicated in disease pathways. nih.govnih.gov
These simulations involve the generation of multiple possible conformations of the ligand (this compound) within the binding site of a target protein. A scoring function is then used to estimate the binding affinity for each conformation, with lower binding energy values indicating a more favorable interaction. The results of these simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-protein complex. fortunejournals.comopenmedicinalchemistryjournal.com
For instance, studies on similar quinazoline (B50416) derivatives have shown that the quinazoline scaffold can form crucial hydrogen bonds with the hinge region of protein kinases. The chloro- and hydroxyl-substituents on the quinazoline ring of this compound would be expected to significantly influence its binding orientation and affinity. The chlorine atom can participate in halogen bonding and hydrophobic interactions, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.
Table 1: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Kinase
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Interacting Residues | LEU78, VAL86, ALA101, LYS103, ASP164 |
| Hydrogen Bond Interactions | LYS103 (backbone C=O), ASP164 (side chain C=O) |
| Hydrophobic Interactions | LEU78, VAL86, ALA101 |
Note: The data in this table is illustrative and intended to represent typical results from a molecular docking study.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. chemrxiv.orgmatlantis.com For this compound, MD simulations can be used to assess the stability of its docked pose within a protein's active site and to analyze its conformational flexibility. nih.govresearchgate.net
In a typical MD simulation, the initial docked complex is placed in a simulated physiological environment, including water molecules and ions. The forces between all atoms are calculated, and Newton's equations of motion are solved to predict the trajectory of the atoms over a specific time period, often on the nanosecond to microsecond scale. nih.govlivecomsjournal.org
Analysis of the MD trajectory can reveal important information about the binding dynamics. For example, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored to assess the stability of the complex. researchgate.net Furthermore, MD simulations can identify key residues that are crucial for maintaining the binding of this compound and can reveal conformational changes in the protein upon ligand binding. nih.govmdpi.comnih.govresearchgate.netdntb.gov.ua
Table 2: Illustrative Output from a Molecular Dynamics Simulation of this compound Bound to a Target Protein
| Analysis Metric | Result |
| Average Ligand RMSD (Å) | 1.2 |
| Average Protein Backbone RMSD (Å) | 2.5 |
| Dominant Intermolecular Interactions | Hydrogen bonding, Water-mediated bridges |
| Conformational Changes Observed | Minor loop rearrangement near the binding site |
Note: The data in this table is illustrative and intended to represent typical results from a molecular dynamics simulation study.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to investigate the electronic properties and reactivity of molecules with a high degree of accuracy. jocpr.comresearchgate.netsuperfri.orgresearchgate.net These methods are essential for understanding the intrinsic properties of this compound that govern its chemical behavior.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.govphyschemres.orgresearchgate.netrsc.orgnih.govresearchgate.net For this compound, DFT calculations can be used to determine a variety of properties, including its optimized geometry, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential.
The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive. The molecular electrostatic potential map can identify the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
Table 3: Illustrative DFT Calculated Properties for this compound
| Property | Calculated Value |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 4.4 |
| Dipole Moment (Debye) | 3.5 |
Note: The data in this table is illustrative and based on typical DFT calculations for similar aromatic compounds.
Ab initio calculations are another class of quantum chemical methods that are based on first principles, without the use of empirical parameters. jocpr.comresearchgate.net While computationally more demanding than DFT, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, can provide highly accurate results for smaller molecules. These methods can be used to validate the results obtained from DFT calculations and to provide a more detailed understanding of the electronic structure of this compound. researchgate.net
Prediction and Analysis of Spectroscopic Data
Computational methods are valuable tools for predicting and interpreting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. researchgate.net By calculating the vibrational frequencies and chemical shifts of this compound, theoretical spectra can be generated. These predicted spectra can then be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral peaks. For example, DFT calculations can predict the vibrational modes corresponding to the stretching and bending of specific chemical bonds, which can be correlated with the peaks observed in an IR spectrum.
Elucidation of Reaction Mechanisms and Pathways via Computational Modeling
Computational modeling is a powerful approach for investigating the mechanisms of chemical reactions. digitellinc.comrsc.orgmdpi.commdpi.com For this compound, computational methods can be used to explore potential reaction pathways, identify transition states, and calculate activation energies. This information is crucial for understanding the reactivity of the compound and for designing synthetic routes.
By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy path from reactants to products. The structures of transition states, which represent the highest energy point along the reaction coordinate, can be optimized, and their energies can be calculated. This allows for the determination of the activation energy barrier, which is a key factor in determining the rate of a reaction. researchgate.net For instance, computational studies could be used to investigate the mechanism of nucleophilic substitution at the 2-position of the quinazoline ring.
Role of 2 Chloroquinazolin 5 Ol and Its Derivatives in Advanced Drug Discovery Paradigms
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a powerful strategy in drug design that involves replacing the core molecular framework of a known active compound with a chemically distinct scaffold, while aiming to retain or improve its biological activity. nih.gov This approach can lead to novel intellectual property, improved physicochemical properties, and a better side-effect profile. Bioisosteric replacement, a related concept, involves substituting a functional group with another that has similar physical or chemical properties, with the goal of modulating the compound's activity, selectivity, or pharmacokinetic profile. preprints.orgnih.gov
While no direct examples of scaffold hopping originating from or leading to 2-Chloroquinazolin-5-ol were identified in the reviewed literature, the quinazoline (B50416) core itself is a frequent outcome of such strategies. For instance, researchers have successfully performed scaffold hopping from a furanopyrimidine core to a quinazoline core to develop multi-kinase inhibitors with improved physicochemical properties. nih.gov This suggests that the this compound scaffold could potentially be a target for scaffold hopping endeavors aimed at discovering novel inhibitors of various enzymes.
Bioisosteric replacement is a common tactic in the optimization of quinazoline-based drugs. For example, in the design of muscarinic acetylcholine (B1216132) receptor ligands, various heterocyclic rings have been explored as bioisosteric replacements for a lactone ring in the lead compound. nih.gov In the context of this compound, the 5-hydroxyl group could be a target for bioisosteric replacement with groups such as an amino, methoxy (B1213986), or a small heterocyclic ring to fine-tune its interaction with a biological target. Similarly, the 2-chloro group is often replaced by various amines or other nucleophiles, which, while not a classical bioisosteric replacement, is a key step in the diversification of the quinazoline scaffold. mdpi.com
Fragment-Based Drug Discovery (FBDD) Applications
Fragment-based drug discovery (FBDD) has emerged as a highly efficient method for identifying lead compounds. It begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov The structural information from these fragment-target complexes then guides the optimization of the fragments into more potent, drug-like molecules.
The quinazoline and quinazolinone cores are valuable fragments in FBDD screens. A notable example is the discovery of quinazolinone-based inhibitors of inositol (B14025) hexakisphosphate kinase (IP6K) through a high-throughput fragment-based screen. nih.gov The initial fragment hits were then optimized based on structure-activity relationships (SAR) to yield submicromolar inhibitors.
Although no studies have specifically reported the use of this compound as a fragment, its structural characteristics make it a plausible candidate for inclusion in fragment libraries. Its relatively small size, combined with the reactive chlorine and the hydrogen-bonding hydroxyl group, could allow it to form key interactions in a binding pocket, serving as a starting point for the development of more potent inhibitors.
Rational Drug Design and Lead Optimization
Rational drug design relies on the three-dimensional structure of a biological target to design and optimize small molecules that can bind to it with high affinity and selectivity. The quinazoline scaffold has been extensively utilized in the rational design of kinase inhibitors, with several approved drugs, such as gefitinib (B1684475) and erlotinib, featuring this core structure. mdpi.com
The design of novel quinazoline-based inhibitors often involves structure-based approaches where the quinazoline core is positioned in the ATP-binding site of the kinase. The substituents at various positions of the quinazoline ring are then optimized to maximize interactions with the surrounding amino acid residues. For example, a series of novel 2-chloroquinazoline (B1345744) derivatives were synthesized and evaluated as potential EGFR-tyrosine kinase inhibitors, with SAR studies indicating that specific substitutions on the aniline (B41778) ring at the 4-position were crucial for anti-proliferative activity. nih.gov
Multi-Target Drug Design Approaches
The concept of "one drug, multiple targets" has gained significant traction in recent years, particularly in the treatment of complex diseases like cancer. Multi-target drugs can offer advantages over single-target agents or combination therapies by potentially having higher efficacy and a lower propensity for drug resistance. nih.gov
The quinazoline scaffold is well-suited for the design of multi-target inhibitors due to its ability to be decorated with various functional groups that can interact with different biological targets. Several studies have reported the design and synthesis of quinazoline derivatives that act as dual or multi-kinase inhibitors. For instance, quinazoline-based compounds have been developed as potent inhibitors of both tubulin polymerization and multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β. nih.govnih.gov Another study detailed the rational design of quinazolinone N-acetohydrazides as type II multi-kinase inhibitors targeting VEGFR-2, FGFR-1, and BRAF kinases. nih.gov
While there are no specific reports on this compound in multi-target drug design, its inherent functionalities suggest its potential as a starting scaffold. The 2-position could be functionalized with a moiety targeting one protein, while substitutions on the benzene (B151609) ring, guided by the 5-hydroxyl group, could be tailored to interact with a second target.
Future Research Directions and Translational Perspectives for Quinazoline Compounds
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The development of novel and sustainable synthetic methodologies is a key focus in modern organic chemistry. For quinazoline (B50416) derivatives, this includes the exploration of greener solvents, catalyst systems with reduced environmental impact, and more atom-economical reactions. One-pot multicomponent reactions and C-H activation strategies are being increasingly employed to streamline the synthesis of complex quinazoline-based molecules, reducing waste and improving efficiency. Future work will likely see a greater emphasis on biocatalysis and flow chemistry to create more environmentally friendly and scalable synthetic routes.
Advanced Structural Characterization Techniques
The precise determination of a molecule's three-dimensional structure is paramount for understanding its function. Advanced analytical techniques such as single-crystal X-ray diffraction, multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and high-resolution mass spectrometry are indispensable tools for the unambiguous characterization of novel quinazoline derivatives. Cryogenic electron microscopy (cryo-EM) is also emerging as a powerful technique for elucidating the binding of quinazoline-based inhibitors to their biological targets, providing invaluable insights for structure-based drug design.
Expanding the Scope of Biological Activities and Target Identification
The biological potential of the quinazoline scaffold is far from exhausted. High-throughput screening of diverse quinazoline libraries against a wide range of biological targets continues to uncover new therapeutic opportunities. ekb.eg Future research will delve deeper into less explored areas of pharmacology, including their potential as antiviral, antiparasitic, and neuroprotective agents. Furthermore, chemoproteomics and other target deconvolution techniques will be crucial in identifying the specific molecular targets of bioactive quinazoline compounds, thereby elucidating their mechanisms of action.
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Development of Prodrugs and Targeted Delivery Systems
To enhance the therapeutic efficacy and reduce the side effects of potent quinazoline compounds, the development of prodrugs and targeted delivery systems is a promising strategy. Prodrugs are inactive precursors that are converted to the active drug in the body, which can improve oral bioavailability and tissue-specific delivery. Targeted delivery systems, such as antibody-drug conjugates or nanoparticle formulations, can deliver quinazoline-based payloads directly to diseased cells or tissues, maximizing their therapeutic effect while minimizing systemic toxicity. These approaches will be critical for the clinical translation of highly potent quinazoline derivatives.
Q & A
Q. What are the key considerations for synthesizing 2-Chloroquinazolin-5-ol with high purity?
To ensure high-purity synthesis, prioritize:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility and reaction efficiency. Avoid protic solvents that may induce side reactions .
- Catalysts : Use bases like triethylamine to deprotonate intermediates and stabilize reactive species .
- Temperature control : Maintain a narrow temperature range (±2°C) to minimize decomposition, especially during chlorination steps .
- Characterization : Validate purity via HPLC (≥95% purity threshold) and NMR to confirm structural integrity .
Q. What analytical techniques are essential for characterizing this compound?
Core methods include:
- Spectroscopy : H/C NMR to verify substituent positions and aromaticity .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Elemental analysis : Validate empirical formula (e.g., CHClNO) with ≤0.3% deviation .
Q. What safety protocols are critical when handling this compound?
Adhere to:
- PPE : Nitrile gloves (tested to EN 374 standards), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Waste disposal : Collect in halogenated waste containers to prevent environmental contamination .
- First aid : For skin exposure, wash immediately with soap/water; for eye contact, irrigate for 15 minutes .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Use:
- DFT calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
- Reaction pathway modeling : Software like Gaussian or MOE to predict activation energies and intermediates for chlorination or substitution reactions .
Q. How should researchers address contradictory data in studies involving this compound?
Follow a systematic approach:
- Comparative analysis : Replicate experiments under identical conditions (e.g., solvent purity, temperature) to isolate variables .
- Root-cause investigation : Use DOE (Design of Experiments) to test hypotheses (e.g., trace metal contamination in solvents) .
- Data triangulation : Cross-validate results with orthogonal techniques (e.g., XRD for crystallinity vs. DSC for thermal stability) .
- Peer review : Submit raw data and protocols for independent verification to rule out methodological bias .
Q. What strategies optimize reaction conditions for derivatizing this compound?
Key strategies include:
- Protecting groups : Temporarily block the 5-hydroxyl group with acetyl or benzyl groups to direct substitution at the 2-chloro position .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining yields >80% .
- Catalytic systems : Employ Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of this compound
Q. Table 2. Common Contaminants in Synthesis and Mitigation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
